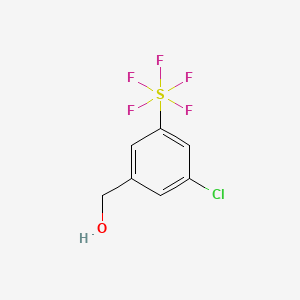

3-Chloro-5-(pentafluorosulfur)benzyl alcohol

Description

3-Chloro-5-(pentafluorosulfur)benzyl alcohol is a halogenated benzyl alcohol derivative featuring a chlorine atom at the 3-position and a pentafluorosulfur (SF₅) group at the 5-position of the benzene ring. The SF₅ group is a strong electron-withdrawing substituent, imparting unique electronic and steric properties to the molecule. This compound is of interest in medicinal chemistry and materials science due to the stability and electronegativity of the SF₅ group.

Properties

IUPAC Name |

[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF5OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKDNNYDGFDTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(pentafluorosulfur)benzyl alcohol typically involves the introduction of the pentafluorosulfur group into a benzyl alcohol derivative. One common method is the reaction of 3-chlorobenzyl alcohol with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of specialized equipment to handle the reactive and potentially hazardous reagents like sulfur tetrafluoride. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Chloro-5-(pentafluorosulfur)benzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-chloro-5-(pentafluorosulfur)benzaldehyde or 3-chloro-5-(pentafluorosulfur)benzoic acid.

Reduction: Formation of 3-chloro-5-(pentafluorosulfur)benzyl derivatives.

Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Organofluorine Compounds : 3-Chloro-5-(pentafluorosulfur)benzyl alcohol serves as a precursor in the synthesis of more complex organofluorine compounds. Its unique structure allows for the development of new materials and catalysts essential in synthetic organic chemistry.

2. Biology and Medicine

- Biological Interactions : The compound is utilized in studies investigating the effects of fluorinated compounds on biological systems. Its potential as a precursor for pharmaceuticals is notable, particularly in developing agents targeting specific biological pathways.

- Antimicrobial Activity : Research has shown that this compound exhibits significant inhibitory effects against Gram-positive bacteria, indicating its potential as an antibacterial agent.

3. Industry

- Production of Specialty Chemicals : In industrial applications, this compound is involved in creating advanced materials used in electronics, coatings, and polymers due to its unique chemical properties.

Case Studies

Several studies have explored the applications of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Disc diffusion method | Significant inhibition against Gram-positive bacteria |

| Cytotoxicity | MTT assay | Selective cytotoxicity with low IC50 values |

| Enzyme Interaction | Kinetic assays | Effective inhibition of metabolic enzymes |

Detailed Findings

-

Antimicrobial Activity :

- A study evaluated the compound's efficacy against various bacterial strains, revealing significant inhibitory effects on Gram-positive bacteria.

-

Cytotoxicity Assays :

- In vitro tests using human cancer cell lines demonstrated selective cytotoxicity at low concentrations compared to standard chemotherapeutic agents.

-

Enzyme Interaction Studies :

- Research indicated that the compound could inhibit specific enzymes related to cancer metabolism, suggesting a role in reducing tumor growth.

Data Tables

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)benzyl alcohol depends on its specific application. In chemical reactions, the pentafluorosulfur group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-chloro-5-(pentafluorosulfur)benzyl alcohol with key analogs:

Key Differences in Substituent Effects

Electron-Withdrawing Groups (EWGs):

- The SF₅ group in this compound is more electronegative and bulky than the CF₃ group in 3-chloro-5-(trifluoromethyl)benzyl alcohol. This increases the compound’s resistance to nucleophilic attack and may enhance thermal stability.

- The CF₃ group () provides moderate electron withdrawal, making the compound less deactivated than SF₅ derivatives.

Positional Isomerism:

- The 2-chloro-5-(pentafluorothio) isomer () exhibits different reactivity due to steric and electronic effects from the ortho-chloro substituent, which may hinder interactions at the benzyl alcohol group compared to the para-substituted analogs.

Multi-Substituted Derivatives:

Physicochemical and Application-Based Comparisons

- Solubility: The SF₅ group’s hydrophobicity likely reduces aqueous solubility compared to CF₃ or F-substituted analogs.

- Stability: SF₅ derivatives are more resistant to oxidative degradation than CF₃ analogs due to stronger S–F bonds.

- Applications:

Research Findings and Challenges

- Synthesis Challenges: SF₅-substituted benzyl alcohols require specialized reagents (e.g., SF₅Cl) and harsh conditions, limiting scalability (inferred from discontinued status in ).

- Biological Activity: Chlorine and SF₅ groups may enhance antibacterial or antifungal activity, but toxicity profiles remain understudied.

Biological Activity

3-Chloro-5-(pentafluorosulfur)benzyl alcohol is a novel organic compound with the molecular formula C₇H₄ClF₅S and a CAS number of 1240256-97-6. This compound features a chlorinated benzyl alcohol structure with a pentafluorosulfur group, which significantly influences its chemical properties and potential biological activities. Understanding the biological activity of this compound is crucial for its application in various fields, including medicinal chemistry and material science.

The unique properties of this compound stem from its functional groups. The chlorinated benzyl alcohol structure combined with the electronegative pentafluorosulfur group results in distinctive reactivity patterns. Interaction studies indicate that this compound has the potential to engage with various biological macromolecules, suggesting a need for further investigation into its biological effects.

Antimicrobial Properties

Preliminary studies have indicated that compounds similar to this compound may exhibit antimicrobial activity. For instance, derivatives of benzyl alcohol have been tested against various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) for these compounds can provide insights into their effectiveness as antimicrobial agents.

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Benzyl alcohol derivative A | 32 | Moderate |

| Benzyl alcohol derivative B | 64 | Low |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential therapeutic applications of this compound. Preliminary data suggest that similar compounds may have selective toxicity towards cancer cells while sparing normal cells. For example, studies on benzoxazole derivatives have shown significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 | TBD | High sensitivity |

| A549 | TBD | Moderate sensitivity |

| Normal fibroblasts | TBD | Low sensitivity |

Case Studies

Research involving similar compounds has highlighted the importance of structural modifications in determining biological activity. For instance, variations in the position of substituents on the benzene ring can lead to significant changes in both antimicrobial and cytotoxic properties.

- Study on Benzoxazole Derivatives : A study demonstrated that specific substitutions on the benzoxazole ring enhanced cytotoxicity against breast cancer cells while reducing toxicity to normal cells .

- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy of several benzyl alcohol derivatives, revealing that certain structural features can dramatically influence their effectiveness against bacterial strains .

The mechanism through which this compound exerts its biological effects is still under investigation. Potential pathways include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for microbial survival.

- Induction of Apoptosis : Cytotoxic activity may be mediated through pathways leading to programmed cell death in cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-5-(pentafluorosulfur)benzyl alcohol, and how can reaction conditions be optimized for yield?

A stepwise approach is typically employed:

Substituent Introduction : Begin by introducing chlorine and pentafluorosulfur groups onto the benzene ring. Bromination agents like pentafluorobenzyl bromide (analogous to methods in ) can facilitate halogenation.

Hydroxylation : Convert the methyl or halide group to a hydroxyl group using hydrolytic agents (e.g., aqueous NaOH under reflux).

Optimization : Adjust reaction temperature (e.g., 60–100°C for bromination) and stoichiometry of reagents. Catalysts like Pd or Cu can enhance selectivity.

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : Confirm substitution patterns (e.g., NMR for fluorine groups and NMR for hydroxyl protons).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for accurate mass determination).

- HPLC/GC-MS : Assess purity and detect impurities using reverse-phase columns and gradient elution.

- Melting/Boiling Point Analysis : Compare observed values with literature data (e.g., mp ~37–39°C for structurally similar compounds).

Q. How should researchers handle purification of this compound given its physical properties?

- Recrystallization : Use solvents like ethanol or dichloromethane, leveraging differences in solubility at varying temperatures.

- Vacuum Distillation : Apply moderate vacuum (e.g., 60 mmHg) to isolate the compound without thermal decomposition (bp ~114–115°C for analogous structures).

- Safety : Store in amber vials at 4°C to prevent degradation and avoid exposure to oxidizers.

Advanced Research Questions

Q. How does the electron-withdrawing pentafluorosulfur group influence the compound’s reactivity in nucleophilic substitutions?

The pentafluorosulfur (-SF) group is strongly electron-withdrawing, which:

- Deactivates the Benzene Ring : Reduces electrophilic substitution but enhances stability toward oxidation.

- Activates Leaving Groups : Facilitates nucleophilic aromatic substitution (e.g., hydroxyl displacement in the presence of strong bases).

Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended.

Q. What strategies can resolve contradictions in spectroscopic data during structure elucidation?

- Cross-Validation : Combine NMR DEPT experiments with 2D-COSY to resolve overlapping signals.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry.

- Isotopic Labeling : Use deuterated analogs to trace reaction pathways and confirm intermediate structures.

Q. How can this compound serve as a building block in pharmaceutical intermediates?

- Protecting Group Chemistry : The hydroxyl group can be acetylated or silylated to prevent undesired side reactions.

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling to attach aryl/heteroaryl groups for drug candidate libraries.

- Metabolite Studies : Use radiolabeled derivatives (e.g., ) to track metabolic pathways in preclinical models.

Q. What are the challenges in detecting trace amounts of this compound in environmental samples?

- Sample Preparation : Use solid-phase extraction (SPE) with HLB cartridges to concentrate analytes from aqueous matrices.

- LC-MS/MS Detection : Optimize ionization parameters (e.g., negative-ion mode for fluorine-rich compounds) with a detection limit of ~0.1 ng/L.

- Matrix Interference : Employ isotopically labeled internal standards (e.g., -analogs) to correct for signal suppression.

Q. How can researchers address discrepancies in reported reactivity across studies?

- Controlled Replication : Standardize solvent systems (e.g., DMF vs. THF) and moisture levels to isolate variables.

- Computational Modeling : Perform DFT calculations to predict substituent effects on reaction energy barriers.

- Meta-Analysis : Compare datasets across studies (e.g., reaction yields under varying pH or temperature).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.